1-amino-4-hydroxy-10H-anthracen-9-one
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Overview
Description
1-amino-4-hydroxy-10H-anthracen-9-one, also known as 1-amino-4-hydroxyanthraquinone, is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.2262 g/mol . This compound is part of the anthraquinone family, which is known for its vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-4-hydroxy-10H-anthracen-9-one can be synthesized through various methods. One common synthetic route involves the nitration of anthraquinone followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, reduction, and hydrolysis, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-amino-4-hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
1-amino-4-hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: It is used in staining techniques for microscopy.
Industry: It is used in the production of textiles, paper, and other materials
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxy-10H-anthracen-9-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyanthracen-9(10H)-one: Similar in structure but lacks the amino group.
1-amino-4-hydroxy-2-methoxy-9,10-anthracenedione: Contains an additional methoxy group, which alters its chemical properties.
Uniqueness
1-amino-4-hydroxy-10H-anthracen-9-one is unique due to the presence of both amino and hydroxyl groups on the anthraquinone backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-amino-4-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H11NO2/c15-11-5-6-12(16)10-7-8-3-1-2-4-9(8)14(17)13(10)11/h1-6,16H,7,15H2 |
InChI Key |
UEKXNNPPVYKKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)N |
Origin of Product |
United States |
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